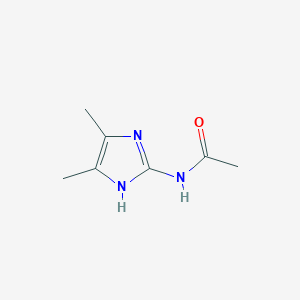

methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Overview

Description

“Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate” is a chemical compound. It is a derivative of triazole . Triazoles are a group of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are known for their diverse biological activities and are used in medicinal chemistry .

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications

Synthesis and Chemical Properties

- Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate and its derivatives, including methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, have been synthesized and characterized. These compounds have been studied using techniques like HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy (Dzygiel et al., 2004).

Catalytic Applications

- Methyl 1H-1,2,3-triazole-4-carboxylate has been utilized as a ligand for gold(I) cations, demonstrating excellent catalytic efficiency in processes like allene synthesis and alkyne hydration (Hu et al., 2019).

Pharmaceutical Intermediates

- The synthesis of various 1,2,3-triazole derivatives, including this compound, has implications in pharmaceutical research. These derivatives serve as intermediates in the synthesis of drugs and possess diverse pharmacological activities (Cottrell et al., 1991).

Luminescence in Metal Complexes

- Complexes involving 1,2,3-triazole derivatives, including this compound, have been synthesized and characterized for their luminescent properties, with potential applications in material science and coordination chemistry (Zhao et al., 2014).

Molecular Structure Analysis

- The molecular and crystal structures of triazole derivatives, including this compound, have been investigated. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their practical applications (Boechat et al., 2010).

Antimicrobial Agents

Nanoparticle-mediated Synthesis

- ZnO nanoparticles have been used to catalyze the regioselective N-alkylation of methyl 1H-1,2,3-triazole-4-carboxylate. This process leads to the production of methyl N1-alkylated 1,2,3-triazole-4-carboxylates, showcasing the compound's role in nanoparticle-mediated organic synthesis (Prabakaran et al., 2012).

Applications in Coordination Polymers

- This compound and its isomers have been used in the construction of Cd(II) coordination polymers. The positional isomeric effect of these ligands significantly influences the structure and properties of the resulting polymers, important in materials science and coordination chemistry (Cisterna et al., 2018).

Antibacterial and Antiviral Activities

- Various triazole derivatives, including this compound, have been synthesized and tested for antibacterial and antiviral activities. These compounds show promise in the development of new antimicrobial and antiviral agents, especially in the context of increasing antibiotic resistance and emerging viral diseases (Holla et al., 2005).

Mechanism of Action

Target of Action

Triazole derivatives are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, leading to various biological responses .

Biochemical Pathways

Triazole derivatives, in general, are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Triazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and antiviral effects .

Action Environment

It’s known that factors such as temperature, ph, and presence of other substances can affect the activity and stability of chemical compounds .

Future Directions

Biochemical Analysis

Biochemical Properties

Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as glycogen synthase kinase 3 beta and acetylcholinesterase . These interactions are crucial as they can lead to enzyme inhibition or activation, thereby influencing the overall biochemical reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the signaling pathways involved in cell growth and differentiation, leading to changes in gene expression and metabolic activity . These effects are essential for understanding how this compound can be used in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with glycogen synthase kinase 3 beta can result in the inhibition of this enzyme, thereby affecting the downstream signaling pathways . These molecular mechanisms are critical for understanding the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term studies have also indicated that prolonged exposure to this compound can result in significant changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a response . Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with glycogen synthase kinase 3 beta can affect glucose metabolism, leading to changes in energy production and storage . Understanding these metabolic pathways is crucial for developing therapeutic strategies that target specific metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be transported across cell membranes and distributed to various cellular compartments . These interactions are important for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the cytoplasm and nucleus, where it can interact with specific biomolecules and influence cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action.

Properties

IUPAC Name |

methyl 5-methyl-2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-4(5(9)10-2)7-8-6-3/h1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAFUZFURUTFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437876 | |

| Record name | methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60419-70-7 | |

| Record name | methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate?

A1: Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is characterized by a central triazole ring. This ring is substituted with a methyl group and an ethoxycarbonyl group. Furthermore, a methylene bridge connects the triazole ring to a 2-chlorothiazole unit []. This arrangement, along with electron delocalization within the triazolyl system, contributes to the compound's overall structural stability.

Q2: How does the structure of Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate contribute to its stability?

A2: The molecule's stability is enhanced by a network of intra- and intermolecular interactions. Specifically, C—H⋯O hydrogen bonds are observed within and between molecules. Additionally, strong π–π stacking interactions with a centroid–centroid distance of 3.620 (1) Å are present []. These interactions collectively contribute to the compound's overall structural integrity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)